3-Hydrazinylpropan-1-ol dihydrochloride

Description

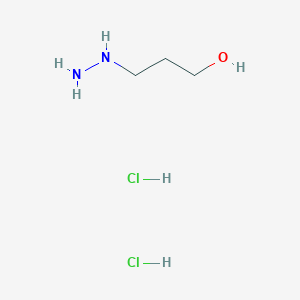

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hydrazinylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.2ClH/c4-5-2-1-3-6;;/h5-6H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYDHOIANWWYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNN)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258651-49-8 | |

| Record name | 3-hydrazinylpropan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride: Properties, Synthesis, and Applications

Introduction

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional organic molecule of increasing interest to researchers in medicinal chemistry and drug development. Possessing both a nucleophilic hydrazine group and a hydrophilic primary alcohol, it serves as a valuable building block and linker molecule. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions common in bioconjugation and pharmaceutical sciences.

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, reactivity profile, and key applications of 3-Hydrazinylpropan-1-ol dihydrochloride. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their work.

Physicochemical and Structural Properties

The core attributes of 3-Hydrazinylpropan-1-ol dihydrochloride are summarized in the table below. These properties define its physical state, handling requirements, and suitability for various chemical transformations.

| Property | Data | Source(s) |

| IUPAC Name | 3-hydrazinylpropan-1-ol;dihydrochloride | |

| CAS Number | 1258651-49-8 | [1] |

| Molecular Formula | C₃H₁₂Cl₂N₂O | [1] |

| Molecular Weight | 163.05 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water; (Predicted) | |

| Storage Conditions | Sealed in dry, 2-8°C, under inert atmosphere | [1] |

Synthesis and Purification

While specific peer-reviewed synthesis protocols for 3-Hydrazinylpropan-1-ol dihydrochloride are not widely published, a chemically sound and logical pathway can be proposed based on established reactions of alkyl halides with hydrazine. The most probable synthetic route involves a nucleophilic substitution reaction followed by salt formation.

Proposed Synthesis Pathway:

The synthesis can be envisioned as a two-step process:

-

Nucleophilic Substitution: 3-Chloropropan-1-ol is treated with an excess of hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the chloride from the alkyl chain to form the free base, 3-hydrazinylpropan-1-ol. Using an excess of hydrazine minimizes the formation of bis-alkylated side products.

-

Salt Formation: The resulting free base is then treated with hydrochloric acid (e.g., HCl in ethanol or dioxane) to precipitate the more stable dihydrochloride salt. This step is also crucial for purification, as the salt can be isolated and washed to remove unreacted starting materials and byproducts.

Caption: Proposed two-step synthesis workflow for 3-Hydrazinylpropan-1-ol dihydrochloride.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted in D₂O):

-

-CH₂-OH (C3): Expected as a triplet around δ 3.6-3.8 ppm. The adjacent methylene group (C2) will cause splitting into a triplet.

-

-CH₂-NHNH₂ (C1): Expected as a triplet around δ 3.0-3.2 ppm. This signal is shifted downfield due to the electron-withdrawing effect of the hydrazinyl group. It will be split into a triplet by the adjacent C2 protons.

-

-CH₂- (C2): Expected as a multiplet (quintet) around δ 1.8-2.0 ppm. It is coupled to the protons on both C1 and C3.

-

-NH-NH₂ and -OH protons: These are exchangeable protons and will likely not be observed in D₂O. In a non-deuterated solvent, they would appear as broad singlets.

¹³C NMR Spectroscopy (Predicted in D₂O):

-

C3 (-CH₂-OH): Expected around δ 58-62 ppm.

-

C1 (-CH₂-NHNH₂): Expected around δ 48-52 ppm.

-

C2 (-CH₂-): Expected around δ 30-34 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: Broad peak from 3200-3600 cm⁻¹ (from the alcohol).

-

N-H Stretch: Peaks in the range of 3100-3400 cm⁻¹ (from the hydrazinium salt).

-

C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic C-H).

-

N-H Bend: Peak around 1500-1600 cm⁻¹.

-

C-O Stretch: Strong peak around 1050-1150 cm⁻¹.

Chemical Reactivity and Applications

The utility of 3-Hydrazinylpropan-1-ol dihydrochloride stems from its two distinct functional groups, allowing for sequential or orthogonal chemical modifications.

4.1. The Hydrazine Moiety: Gateway to Hydrazone Formation

The terminal hydrazine group is a potent nucleophile that readily reacts with aldehydes and ketones to form stable hydrazone linkages. This reaction is the cornerstone of its application in drug development.[2]

-

Mechanism: The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. The reaction is typically catalyzed by mild acid.

Caption: Conceptual role of a hydrazone linker in an Antibody-Drug Conjugate (ADC).

Experimental Protocol: Hydrazone Formation with a Model Aldehyde

This protocol describes a general procedure for conjugating 3-Hydrazinylpropan-1-ol dihydrochloride to an aldehyde, such as benzaldehyde, to validate its reactivity.

Materials:

-

3-Hydrazinylpropan-1-ol dihydrochloride

-

Benzaldehyde

-

Anhydrous Ethanol

-

Glacial Acetic Acid (as catalyst)

-

Standard glassware for reflux

-

Magnetic stirrer and heat source

-

Thin Layer Chromatography (TLC) plate and developing system (e.g., 9:1 Dichloromethane:Methanol)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-Hydrazinylpropan-1-ol dihydrochloride in a minimal amount of anhydrous ethanol.

-

Addition of Aldehyde: To the stirred solution, add 1.05 equivalents of benzaldehyde.

-

Catalysis: Add 1-2 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC. The formation of the hydrazone product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure hydrazone.

-

Characterization: Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry.

Safety and Handling

As a hydrazine derivative, 3-Hydrazinylpropan-1-ol dihydrochloride requires careful handling. The following precautions are based on the safety profile of related hydrazine salts. [3]

-

Hazard Classification: Expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). [1]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. [3]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Hydrazinylpropan-1-ol dihydrochloride is a valuable bifunctional molecule with significant potential in drug development and bioconjugation. Its primary utility lies in its capacity to form pH-sensitive hydrazone linkages, a feature that is expertly exploited in the design of modern ADCs for targeted drug delivery. The presence of a hydrophilic hydroxyl group further enhances its profile by improving solubility and offering a secondary point for chemical modification. By understanding its fundamental properties, reactivity, and handling requirements as outlined in this guide, researchers can confidently and effectively integrate this powerful linker into their synthetic and therapeutic strategies.

References

Sources

An In-depth Technical Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride: A Bifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Hydrazinylpropan-1-ol dihydrochloride (CAS 1258651-49-8), a bifunctional linker with significant potential in bioconjugation and drug development. While specific literature on this compound is nascent, this document extrapolates from the well-established chemistry of its constituent functional groups—a terminal hydrazine and a primary alcohol—to present its probable applications, synthesis, and handling. The guide delves into the mechanistic principles of hydrazone formation, a cornerstone of its utility in conjugating molecules to aldehydes and ketones on biomolecules. Furthermore, it offers insights into the strategic considerations for its use in creating advanced biotherapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Detailed hypothetical protocols for synthesis and bioconjugation are provided to serve as a practical starting point for researchers.

Introduction: The Utility of Bifunctional Linkers in Drug Development

Modern drug development, particularly in the realm of targeted therapies, heavily relies on the ability to link different molecular entities to create a single, functional conjugate. Bifunctional linkers are the molecular bridges that make this possible. They possess two distinct reactive functional groups, allowing for the covalent linkage of two different molecules, such as a targeting antibody and a cytotoxic payload in an antibody-drug conjugate (ADC).

3-Hydrazinylpropan-1-ol dihydrochloride is a prime example of such a linker. Its structure, containing a nucleophilic hydrazine group and a versatile hydroxyl group, offers a simple yet effective scaffold for conjugation strategies.

| Property | Value | Source |

| CAS Number | 1258651-49-8 | [1][2][3][4][5] |

| Molecular Formula | C3H12Cl2N2O | [2][3] |

| Molecular Weight | 163.05 g/mol | [2][3] |

| Appearance | White to off-white solid | Commercially available |

| Storage | 2-8°C, sealed in a dry environment | [3] |

The Core Chemistry: Hydrazine and its Role in Bioconjugation

The primary utility of 3-Hydrazinylpropan-1-ol lies in its hydrazine moiety (-NH-NH2). Hydrazines are potent nucleophiles that readily react with aldehydes and ketones to form hydrazone linkages. This reaction is a cornerstone of bioconjugation for several reasons:

-

Bioorthogonality : Aldehydes and ketones are relatively rare on the surface of native proteins, making the hydrazone ligation a highly specific method for labeling proteins that have been engineered to contain these functional groups.

-

Reaction Conditions : The reaction can proceed under mild, aqueous conditions, which are crucial for maintaining the structural and functional integrity of sensitive biomolecules.[6]

-

pH-Dependent Stability : Hydrazone bonds are generally stable at neutral pH, typical of blood and extracellular environments, but can be designed to be labile under the mildly acidic conditions found within cellular compartments like endosomes and lysosomes.[7] This pH-sensitive cleavage is a highly desirable feature for the controlled release of therapeutic payloads inside target cells.

Mechanism of Hydrazone Formation

The formation of a hydrazone from a hydrazine and an aldehyde or ketone is a reversible condensation reaction that proceeds via a carbinolamine intermediate. The reaction is acid-catalyzed.

Caption: Mechanism of acid-catalyzed hydrazone formation.

The Hydroxyl Group: A Handle for Payload Attachment

The primary alcohol (-OH) on the other end of the 3-Hydrazinylpropan-1-ol linker provides a versatile point of attachment for a wide array of molecules, including:

-

Small molecule drugs : The hydroxyl group can be esterified or etherified to attach cytotoxic agents, imaging agents, or other therapeutic payloads.

-

Fluorescent dyes and biotin : For labeling and detection applications.

-

Other linkers or polymers : To create more complex and multifunctional constructs, such as those incorporating polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.

Hypothetical Synthesis of 3-Hydrazinylpropan-1-ol Dihydrochloride

Caption: A plausible synthetic route for 3-Hydrazinylpropan-1-ol dihydrochloride.

Step-by-Step Proposed Synthesis Protocol:

-

Protection of the hydroxyl group of 3-bromopropan-1-ol : React 3-bromopropan-1-ol with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole to yield 3-bromo-1-(tert-butyldimethylsilyloxy)propane.

-

N-Alkylation of a protected hydrazine : React the protected 3-bromopropan-1-ol with a protected hydrazine, such as tert-butyl carbazate (Boc-hydrazine), under basic conditions to form the N-alkylated product.

-

Deprotection : Remove both the Boc and TBDMS protecting groups using acidic conditions, for example, by treating with hydrochloric acid in an organic solvent like dioxane or ether. This will yield the final product, 3-Hydrazinylpropan-1-ol, as its dihydrochloride salt.

-

Purification : The final product can be purified by recrystallization.

Application in Bioconjugation: A Hypothetical Protocol

The following is a hypothetical protocol for the conjugation of a payload (e.g., a fluorescent dye with a carboxylic acid) to an antibody that has been engineered to contain an aldehyde group, using 3-Hydrazinylpropan-1-ol as the linker.

Caption: General workflow for bioconjugation using a bifunctional linker.

Step-by-Step Hypothetical Conjugation Protocol:

-

Payload-Linker Synthesis :

-

Esterify the hydroxyl group of 3-Hydrazinylpropan-1-ol with the carboxylic acid of the payload using a standard coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent. The hydrazine group should be protected (e.g., as a Boc derivative) during this step.

-

Deprotect the hydrazine group using acidic conditions to yield the payload-linker conjugate. Purify by chromatography.

-

-

Antibody Preparation :

-

Prepare the antibody with a terminal aldehyde group. This can be achieved through various methods, such as the site-specific oxidation of a terminal serine residue introduced by genetic engineering.

-

-

Hydrazone Ligation :

-

Dissolve the aldehyde-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of approximately 6.0-7.0.

-

Add a molar excess of the payload-linker conjugate to the antibody solution.

-

Allow the reaction to proceed at room temperature or 37°C for several hours to overnight. The reaction can be monitored by techniques such as mass spectrometry to follow the formation of the conjugate.

-

-

Purification and Characterization :

-

Remove the excess payload-linker conjugate by size-exclusion chromatography (SEC) or dialysis.

-

Characterize the final antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation state of the ADC by SEC.

-

Confirm the biological activity of the ADC in a relevant cell-based assay.

-

Critical Considerations and Future Perspectives

While 3-Hydrazinylpropan-1-ol dihydrochloride offers a straightforward approach to bioconjugation, several factors must be considered for its successful implementation:

-

Stability of the Hydrazone Linkage : As previously mentioned, the stability of the hydrazone bond is pH-dependent. For applications requiring high stability in circulation, it may be necessary to explore strategies to stabilize the linkage, such as the use of substituted hydrazines that form more stable hydrazones.[8]

-

Side Reactions : Hydrazines can be susceptible to oxidation. Reactions should be carried out under controlled conditions to minimize side product formation.

-

Characterization : Thorough characterization of the final conjugate is essential to ensure its quality, efficacy, and safety.

The simplicity of 3-Hydrazinylpropan-1-ol dihydrochloride makes it an attractive tool for proof-of-concept studies and the rapid generation of bioconjugates. As the demand for more sophisticated and precisely engineered biotherapeutics continues to grow, the strategic use of well-defined bifunctional linkers like this will undoubtedly play a crucial role in advancing the field.

References

- Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates.

- Bioconjug

- Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. 2019.

- Hydrolytic Stability of Hydrazones and Oximes.

- Hydrazone - Wikipedia.

- 3-hydrazino-1-propanol dihydrochloride | 1258651-49-8. Sigma-Aldrich.

- 3-Hydrazinylpropan-1-ol dihydrochloride. Laibo Chem.

- 1258651-49-8|3-Hydrazinylpropan-1-ol dihydrochloride|BLD Pharm.

- CAS NO. 1258651-49-8 | 3-Hydrazinylpropan-1-ol dihydrochloride. Arctom.

- RHAWN R156501-250mg 3-Hydrazinylpropan-1-ol dihydrochloride. RHAWN.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 6. PubChemLite - 3-hydrazinylpropan-1-ol dihydrochloride (C3H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydrazinylpropan-1-ol Dihydrochloride: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive scientific profile of 3-Hydrazinylpropan-1-ol dihydrochloride, a molecule of interest in chemical synthesis and medicinal chemistry. Drawing upon available data and theoretical analysis, this document outlines its molecular structure, predicted physicochemical and spectroscopic properties, potential synthetic pathways, and prospective applications in drug discovery.

Molecular Structure and Physicochemical Properties

3-Hydrazinylpropan-1-ol dihydrochloride is a simple aliphatic molecule containing a primary alcohol and a terminal hydrazinyl group. The dihydrochloride salt form suggests that both nitrogen atoms of the hydrazine moiety are protonated, which significantly influences its solubility and stability.

The fundamental identification and predicted physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1258651-49-8 | [1] |

| Molecular Formula | C₃H₁₂Cl₂N₂O | [1] |

| Molecular Weight | 163.05 g/mol | [1] |

| Monoisotopic Mass | 90.079315 Da (free base) | [2] |

| Predicted XlogP | -1.3 (free base) | [2] |

| SMILES | C(CNN)CO | [2] |

| InChI | InChI=1S/C3H10N2O/c4-5-2-1-3-6/h5-6H,1-4H2 | [2] |

The low predicted XlogP value of the free base indicates a high degree of hydrophilicity, a characteristic that is further enhanced in its dihydrochloride salt form, suggesting good solubility in aqueous media.

Caption: 2D representation of 3-Hydrazinylpropan-1-ol dihydrochloride.

Anticipated Spectroscopic Characteristics

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the three methylene groups of the propanol chain. The protons on the carbon adjacent to the hydroxyl group (C3) would likely appear furthest downfield among the methylene signals, followed by the protons on the carbon adjacent to the hydrazinyl group (C1). The central methylene protons (C2) would likely appear as a multiplet due to coupling with protons on both adjacent carbons. The O-H and N-H protons would be expected to appear as broad signals, and their chemical shifts could be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the propyl chain. The carbon atom bonded to the oxygen (C3) would be the most deshielded and appear furthest downfield, while the carbon bonded to the nitrogen (C1) would also be downfield relative to the central carbon (C2).

-

IR Spectroscopy: The infrared spectrum is anticipated to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The N-H stretching vibrations of the protonated amine groups would also be expected in this region, likely overlapping with the O-H band. C-H stretching vibrations would appear around 2900 cm⁻¹. The C-O and C-N stretching vibrations would be observed in the fingerprint region (approximately 1260-1000 cm⁻¹).

-

Mass Spectrometry: Based on predicted data, the mass spectrum of the free base (after neutralization) would likely show a protonated molecular ion ([M+H]⁺) at an m/z of approximately 91.08659.[2] Other adducts, such as with sodium ([M+Na]⁺), may also be observed.[2]

Proposed Synthesis and Reactivity

A plausible synthetic route to 3-Hydrazinylpropan-1-ol dihydrochloride can be conceptualized based on standard organic chemistry transformations. A common method for the synthesis of alkyl hydrazines involves the reaction of a suitable alkyl halide with hydrazine.

A potential two-step synthesis is outlined below:

-

Nucleophilic Substitution: 3-Chloropropan-1-ol can be reacted with an excess of hydrazine hydrate. In this reaction, the hydrazine acts as a nucleophile, displacing the chloride to form 3-hydrazinylpropan-1-ol. Using an excess of hydrazine minimizes the formation of bis-alkylated products.

-

Salt Formation: The resulting free base can be dissolved in a suitable solvent, such as isopropanol or diethyl ether, and treated with hydrochloric acid to precipitate the dihydrochloride salt.

Caption: Proposed two-step synthesis of the target compound.

The reactivity of 3-Hydrazinylpropan-1-ol is dictated by its two primary functional groups. The hydrazinyl moiety can act as a potent nucleophile and is a common precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyridazines. The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, or esterification. This dual functionality makes it a versatile building block in organic synthesis.

Potential Applications in Medicinal Chemistry and Drug Development

The hydrazinyl and hydrazide moieties are prevalent in a wide range of biologically active compounds and approved drugs.[3] These functional groups can act as key pharmacophoric elements, participating in hydrogen bonding and other interactions with biological targets.

-

Heterocycle Synthesis: The most significant application of this molecule is likely as a precursor for the synthesis of substituted heterocycles. For instance, condensation of the hydrazinyl group with a 1,3-dicarbonyl compound is a classic method for constructing a pyrazole ring, a scaffold found in numerous pharmaceuticals, including anti-inflammatory agents like celecoxib.[4][5]

-

Linker/Spacer: The three-carbon chain provides a flexible linker that can be used to connect a pharmacophore to another functional group, for instance, to improve solubility or modify pharmacokinetic properties. The terminal alcohol and hydrazine groups offer orthogonal handles for further chemical modification.

-

Bioisosteric Replacement: The hydrazinyl group can sometimes serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.

Caption: Potential roles in drug discovery and development.

Safety and Handling

Specific safety data for 3-Hydrazinylpropan-1-ol dihydrochloride is not widely published. However, due to the presence of the hydrazine moiety, it should be handled with care, assuming it may possess hazards similar to other hydrazine derivatives. Hydrazine and many of its derivatives are known to be toxic and potentially carcinogenic.

General Precautions (based on related compounds like Hydrazine Dihydrochloride):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Store locked up.

Conclusion

3-Hydrazinylpropan-1-ol dihydrochloride is a hydrophilic, bifunctional molecule with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data remains limited in publicly accessible literature, its structural features suggest it is a valuable precursor for the synthesis of heterocyclic compounds, particularly pyrazoles, and as a versatile linker in drug design. Further research into its synthesis, reactivity, and biological applications is warranted to fully explore its potential in the development of new chemical entities.

References

-

PubChem. 3-hydrazinylpropan-1-ol dihydrochloride. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Cross-Coupling of Arylhydrazines and Terminal Alkynes. [Link]

-

National Center for Biotechnology Information. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. [Link]

-

National Center for Biotechnology Information. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

NIST. Hydrazine dihydrochloride. NIST Chemistry WebBook. [Link]

-

ScienceDirect. Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. [Link]

-

National Center for Biotechnology Information. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

-

Academia.edu. Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. [Link]

-

National Center for Biotechnology Information. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. [Link]

-

PubChem. 3-Hydrazinylpyridine dihydrochloride. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

ScienceDirect. 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. [Link]

-

National Center for Biotechnology Information. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]

-

PubMed. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. [Link]

-

PubChem. 2-hydrazinylpropan-1-ol dihydrochloride. National Center for Biotechnology Information. [Link]

Sources

- 1. 1258651-49-8|3-Hydrazinylpropan-1-ol dihydrochloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3-hydrazinylpropan-1-ol dihydrochloride (C3H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 3-Hydrazinylpropan-1-ol Dihydrochloride

This guide provides a comprehensive overview of the synthesis and purification of 3-Hydrazinylpropan-1-ol dihydrochloride, a valuable building block in pharmaceutical and chemical research. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating systems.

Introduction

3-Hydrazinylpropan-1-ol and its dihydrochloride salt are bifunctional molecules containing both a hydroxyl and a hydrazinyl group. This unique combination makes them versatile intermediates for the synthesis of a wide array of more complex molecules, including pyrazole derivatives and other heterocyclic compounds of medicinal interest. The dihydrochloride salt form enhances the stability and handling of the otherwise reactive free base. This guide will delineate a robust and reproducible methodology for the preparation of high-purity 3-Hydrazinylpropan-1-ol dihydrochloride.

PART 1: Synthesis of 3-Hydrazinylpropan-1-ol Dihydrochloride

The synthesis is a two-step process commencing with the nucleophilic substitution of 3-chloropropan-1-ol with hydrazine hydrate to yield the free base, 3-hydrazinylpropan-1-ol. This is followed by the conversion to its more stable dihydrochloride salt.

Step 1: Synthesis of 3-Hydrazinylpropan-1-ol (Free Base)

The core of this synthesis is a nucleophilic substitution reaction where the highly nucleophilic hydrazine displaces the chloride from 3-chloropropan-1-ol.

Reaction Mechanism: The reaction proceeds via an SN2 mechanism. The nitrogen atom of hydrazine, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom. The use of a large excess of hydrazine hydrate is crucial to minimize the formation of the bis-alkylated byproduct, 1,2-bis(3-hydroxypropyl)hydrazine[1].

Experimental Protocol: Synthesis of 3-Hydrazinylpropan-1-ol

-

Reagents and Equipment:

-

3-Chloropropan-1-ol

-

Hydrazine hydrate (80% solution in water)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, charge hydrazine hydrate (a significant molar excess, e.g., 10 equivalents) to 1 equivalent of 3-chloropropan-1-ol.

-

With vigorous stirring, slowly add the 3-chloropropan-1-ol to the hydrazine hydrate. The addition may be slightly exothermic.

-

Once the addition is complete, heat the reaction mixture to reflux (typically around 100-110 °C) for 4-6 hours[2]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The excess hydrazine hydrate and water are removed under reduced pressure using a rotary evaporator. This step should be performed with caution due to the toxicity of hydrazine.

-

The resulting crude 3-hydrazinylpropan-1-ol, a viscous liquid, is used directly in the next step without further purification.

-

Step 2: Conversion to 3-Hydrazinylpropan-1-ol Dihydrochloride

The crude 3-hydrazinylpropan-1-ol is converted to its dihydrochloride salt to improve stability and facilitate purification.

Causality of Salt Formation: The hydrazinyl group has two basic nitrogen atoms, both of which can be protonated by a strong acid like hydrochloric acid. The formation of the dihydrochloride salt results in a stable, crystalline solid that is less susceptible to aerial oxidation compared to the free base[3].

Experimental Protocol: Formation of the Dihydrochloride Salt

-

Reagents and Equipment:

-

Crude 3-hydrazinylpropan-1-ol

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

-

Anhydrous ethanol or isopropanol

-

Beaker or flask

-

Stirring apparatus

-

Ice bath

-

-

Procedure:

-

Dissolve the crude 3-hydrazinylpropan-1-ol in a minimal amount of anhydrous ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of concentrated hydrochloric acid (e.g., 2.2 equivalents) to the stirred solution. Alternatively, bubble anhydrous HCl gas through the solution. The dihydrochloride salt will precipitate as a white solid[4].

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the white precipitate by vacuum filtration and wash it with a small amount of cold anhydrous ethanol or diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain crude 3-Hydrazinylpropan-1-ol dihydrochloride.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Hydrazinylpropan-1-ol dihydrochloride.

PART 2: Purification of 3-Hydrazinylpropan-1-ol Dihydrochloride

Recrystallization is the most effective method for purifying the crude 3-Hydrazinylpropan-1-ol dihydrochloride, removing unreacted starting materials and byproducts.

Principles of Recrystallization: The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[5]. For a polar, salt-like compound such as an alkyl hydrazine dihydrochloride, polar protic solvents or mixtures thereof are often suitable[6]. A mixture of ethanol and water is a good starting point for optimization.

Experimental Protocol: Recrystallization

-

Reagents and Equipment:

-

Crude 3-Hydrazinylpropan-1-ol dihydrochloride

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Hot plate with stirring

-

Buchner funnel and flask

-

Filter paper

-

-

Procedure:

-

Place the crude 3-Hydrazinylpropan-1-ol dihydrochloride in an Erlenmeyer flask.

-

Add a minimal amount of a hot solvent mixture (e.g., 9:1 ethanol:water) to just dissolve the solid. The solution should be heated to near boiling with constant stirring.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold, anhydrous ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.

-

Sources

- 1. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mt.com [mt.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. 1258651-49-8|3-Hydrazinylpropan-1-ol dihydrochloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Spectral Data of 3-Hydrazinylpropan-1-ol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 3-hydrazinylpropan-1-ol dihydrochloride, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes foundational spectroscopic principles and data from analogous compounds to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a theoretical overview, a generalized experimental protocol, predicted spectral data, and an in-depth interpretation of the spectral features, providing researchers with a robust framework for the characterization of this and similar molecules.

Introduction to 3-Hydrazinylpropan-1-ol Dihydrochloride

3-Hydrazinylpropan-1-ol is a bifunctional molecule containing a primary alcohol and a hydrazine moiety. Its dihydrochloride salt form enhances stability and water solubility, making it suitable for various applications in chemical synthesis and drug development. The presence of both a hydroxyl group and a protonated hydrazinyl group dictates its unique spectral characteristics. Understanding these characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various experimental contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-hydrazinylpropan-1-ol dihydrochloride, both ¹H and ¹³C NMR will provide distinct signals corresponding to the three unique carbon environments in the propyl chain. The protonation of the hydrazinyl group significantly influences the chemical shifts of adjacent protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct multiplets corresponding to the methylene groups of the propanol backbone, along with broad signals for the exchangeable protons of the hydroxyl and hydrazinium groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| HO-CH₂ - | ~3.7 | Triplet (t) | ~6.5 |

| -CH₂-CH₂ -CH₂- | ~1.9 | Quintet (quin) | ~6.5 |

| -CH₂ -NH₂NH₃²⁺ | ~3.2 | Triplet (t) | ~6.5 |

| HO - | Broad singlet | - | - |

| -NH₂NH₃ ²⁺ | Broad singlet | - | - |

Interpretation of ¹H NMR Spectrum

-

HO-CH₂- (C1): The protons on the carbon bearing the hydroxyl group are expected to be the most deshielded of the methylene groups, appearing around 3.7 ppm. This is due to the electron-withdrawing effect of the oxygen atom. The signal should appear as a triplet due to coupling with the adjacent methylene protons (C2).

-

-CH₂-CH₂-CH₂- (C2): The central methylene protons are expected to resonate around 1.9 ppm. This signal will be split into a quintet by the adjacent protons on both C1 and C3 (n+1 rule, where n=4).

-

-CH₂-NH₂NH₃²⁺ (C3): The protons on the carbon adjacent to the hydrazinium group will be deshielded due to the positive charge on the nitrogen atoms, appearing around 3.2 ppm. This signal is expected to be a triplet due to coupling with the C2 protons.

-

HO- and -NH₂NH₃²⁺ Protons: The protons on the oxygen and nitrogen atoms are exchangeable and will likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In a D₂O solvent, these signals would disappear due to proton-deuterium exchange, a useful technique for their confirmation.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show three signals corresponding to the three carbon atoms of the propyl chain.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| HO-C H₂- | ~60 |

| -CH₂-C H₂-CH₂- | ~28 |

| -C H₂-NH₂NH₃²⁺ | ~45 |

Interpretation of ¹³C NMR Spectrum

-

HO-CH₂- (C1): The carbon directly attached to the electronegative oxygen atom will be the most deshielded, appearing furthest downfield at approximately 60 ppm.[2]

-

-CH₂-CH₂-CH₂- (C2): The central carbon atom is expected to have a chemical shift characteristic of an aliphatic carbon, around 28 ppm.

-

-CH₂-NH₂NH₃²⁺ (C3): The carbon atom bonded to the protonated nitrogen will be deshielded compared to a typical alkyl carbon due to the electron-withdrawing inductive effect of the hydrazinium group, with an expected chemical shift around 45 ppm. The protonation of amines is known to cause a downfield shift in the adjacent carbon signals.[3][4][5]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-hydrazinylpropan-1-ol dihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for hydrochloride salts due to its high polarity.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters for ¹H NMR:

-

Set a spectral width of approximately 12-15 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds.

-

-

Acquisition Parameters for ¹³C NMR:

-

Utilize proton decoupling to simplify the spectrum to singlets for each carbon.

-

Set a spectral width of approximately 200-220 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 3-hydrazinylpropan-1-ol dihydrochloride will be dominated by features from the O-H, N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity and Shape |

| O-H Stretch (Alcohol) | 3400 - 3200 | Strong, Broad |

| N-H Stretch (Hydrazinium) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium to Strong |

| N-H Bending (Ammonium-like) | 1620 - 1560 | Medium |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

Interpretation of IR Spectrum

-

O-H and N-H Stretching Region (3400 - 2800 cm⁻¹): This region will likely show a very broad and intense absorption band due to the overlapping stretching vibrations of the O-H group from the alcohol and the N-H bonds of the hydrazinium cation. Hydrogen bonding in the solid state will contribute significantly to the broadening of these peaks.[6][7][8] The presence of the hydrochloride salt will result in characteristic "ammonium" bands in the lower frequency part of this region.[9][10]

-

C-H Stretching Region (2960 - 2850 cm⁻¹): The aliphatic C-H stretching vibrations of the propyl chain will appear as medium to strong, sharp peaks within the broad O-H/N-H envelope.

-

N-H Bending Region (1620 - 1560 cm⁻¹): The N-H bending (scissoring) vibrations of the protonated amino groups are expected in this region, similar to those observed in secondary amine salts.[9][10]

-

C-O Stretching Region (~1050 cm⁻¹): A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.[11][12]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 3-hydrazinylpropan-1-ol dihydrochloride, the analysis would typically be performed on the free base, 3-hydrazinylpropan-1-ol, as the salt is not volatile. The fragmentation pattern is predicted based on the stability of the resulting ions.

Predicted Mass Spectrometry Fragmentation

The molecular ion of the free base (C₃H₁₀N₂O) has a molecular weight of 90.08 g/mol .

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 90 | [C₃H₁₀N₂O]⁺ | Molecular Ion |

| 72 | [C₃H₈N₂]⁺ | Loss of H₂O (18 Da) |

| 59 | [C₂H₅N₂]⁺ | α-cleavage with loss of CH₂OH (31 Da) |

| 45 | [CH₅N₂]⁺ | Cleavage of the C-C bond between C2 and C3 with loss of C₂H₅O (45 Da) |

| 31 | [CH₂OH]⁺ | α-cleavage with loss of C₂H₅N₂ (59 Da) |

Interpretation of Mass Spectrum

-

Molecular Ion (m/z 90): The molecular ion peak for the free base may be weak or absent, which is common for primary alcohols due to facile fragmentation.[13][14][15]

-

Loss of Water (m/z 72): A peak at M-18 is a characteristic fragmentation pathway for alcohols, resulting from dehydration.[16][17]

-

α-Cleavage: This is a common fragmentation pathway for both alcohols and amines, involving the cleavage of a bond adjacent to the heteroatom.[13][16]

-

m/z 59: Cleavage of the C1-C2 bond would result in the loss of a CH₂OH radical (31 Da), leading to a fragment at m/z 59.

-

m/z 31: The complementary fragment from this cleavage, the resonance-stabilized [CH₂OH]⁺ ion, is a very common and often prominent peak in the mass spectra of primary alcohols.[14]

-

-

Other Fragmentations: Cleavage of the C2-C3 bond can also occur, leading to other fragment ions. The fragmentation of the hydrazine moiety itself can also contribute to the spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: The sample is typically introduced in a volatile solvent after neutralization of the hydrochloride salt to the free base, or via a direct insertion probe.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

EI-MS Parameters:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

ESI-MS: This technique is suitable for polar, non-volatile compounds and could potentially be used to analyze the protonated molecule directly in solution.

Visualization of Methodologies

General Workflow for Spectroscopic Analysis

Caption: Workflow for structural elucidation.

Predicted ¹H NMR Splitting Pattern

Caption: ¹H NMR coupling relationships.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectral features of 3-hydrazinylpropan-1-ol dihydrochloride. By understanding the expected NMR, IR, and MS data, researchers can more effectively characterize this compound, confirm its structure, and assess its purity. The provided protocols offer a starting point for experimental analysis, while the interpretations serve as a valuable reference for data analysis.

References

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.10: Fragmentation of Alcohols. Retrieved from [Link]

- Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2123.

-

LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37.

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

- Blair, J. A., & Gardner, R. J. (1970). An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts. Journal of the Chemical Society C: Organic, 2707.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

- Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2123.

- Oxton, I. A., Knop, O., & Falk, M. (1975). Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. Canadian Journal of Chemistry, 53(19), 2675-2683.

- Wang, J., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS ONE, 8(5), e63599.

- Blair, J. A., & Gardner, R. J. (1970). An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts. Journal of the Chemical Society C: Organic, 2707-2709.

- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.

- D'Elia, M., et al. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Minerals, 10(10), 894.

- Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782–1795.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online, 34(9), 22-27.

- Sarneski, J. E., Surprenant, H. L., & Reilley, C. N. (1977). The Use of Protonation Induced Changes in Carbon-13 NMR Chemical Shifts to Investigate the Solution Microscopic Structure of Par. Spectroscopy Letters, 10(11), 885-894.

-

ResearchGate. (n.d.). Mid-IR Spectrum of NH4Cl. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link]

- Williams, D. (1955). Infrared band intensities in ammonium hydroxide and ammonium salts. JOSA, 45(6), 459-462.

-

ResearchGate. (n.d.). 1H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003453). Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Benoit, F., & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 49(7), 1161-1169.

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NP-MRD. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Chem LibreTexts. (2021). S'21 - NMR 14 - J values (coupling constants). YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chegg. (2019). Question: What are the predicted chemical shifts on H-NMR of this molecule?. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. GCMS Section 6.10 [people.whitman.edu]

- 15. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-Hydrazinylpropan-1-ol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-hydrazinylpropan-1-ol dihydrochloride, focusing on its solubility and stability. As specific experimental data for this compound is not extensively available in public literature, this document emphasizes the foundational principles and methodologies required to assess these critical parameters. By leveraging knowledge of analogous chemical structures, such as alkyl hydrazines and hydrazinium salts, this guide offers field-proven insights and detailed protocols to empower researchers in their handling, formulation, and analytical development of 3-hydrazinylpropan-1-ol dihydrochloride.

Introduction: Understanding the Molecule

3-Hydrazinylpropan-1-ol dihydrochloride is a bifunctional organic molecule featuring a terminal hydroxyl group and a hydrazinyl moiety, presented as a dihydrochloride salt. The presence of these functional groups dictates its chemical behavior, influencing its solubility in various solvent systems and its susceptibility to degradation. The protonated hydrazinyl group suggests good aqueous solubility, while the alkyl chain provides some lipophilic character. The hydrazinyl group is also a known reactive functional group, prone to oxidation and reactions with carbonyls, which is a key consideration for its stability.

This guide will systematically explore the theoretical and practical aspects of determining the solubility and stability profile of this compound, providing a robust framework for its application in research and development.

Solubility Profile: A Theoretical and Practical Approach

A comprehensive understanding of a compound's solubility is fundamental to its application, from reaction chemistry to formulation development.

Predicted Solubility Behavior

Based on its structure, the following solubility characteristics can be anticipated for 3-hydrazinylpropan-1-ol dihydrochloride:

-

Aqueous Solubility: The presence of the hydroxyl group and, more significantly, the dihydrochloride salt form of the hydrazinyl group, is expected to render the compound highly soluble in water and other polar protic solvents. The salt form allows for strong ion-dipole interactions with water molecules.

-

Polar Aprotic Solvents: Solubility in polar aprotic solvents such as DMSO and DMF is also expected to be significant due to the molecule's polarity.

-

Non-Polar Solvents: Conversely, poor solubility is predicted in non-polar solvents like hexane and toluene, as the energetic cost of breaking the strong intermolecular forces in the solid salt would not be compensated by the weak van der Waals interactions with the solvent.[1][2][3][4]

Quantitative Solubility Determination: An Experimental Workflow

To establish a quantitative solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-hydrazinylpropan-1-ol dihydrochloride to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetone, acetonitrile, toluene).

-

Ensure enough solid is present to achieve saturation, with undissolved material remaining at the bottom of the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the slurries at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization upon cooling.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the diluted sample using a suitable analytical technique, such as HPLC-UV (with derivatization), to determine the concentration of the dissolved compound.

-

The results should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Methanol | 25 | [Experimental Value] |

| DMSO | 25 | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] |

| Toluene | 25 | [Experimental Value] |

Stability Profile: Unveiling Degradation Pathways

The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and compatibility with other substances. For 3-hydrazinylpropan-1-ol dihydrochloride, the hydrazinyl group is the primary site of potential degradation.

Potential Degradation Pathways

Based on the chemistry of hydrazines and hydrazinium salts, the following degradation pathways should be investigated:

-

Oxidation: The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.[5][6][7][8] This can lead to the formation of various degradation products.

-

Hydrolysis: While the C-N bond in the alkylhydrazine is generally stable, the formation of hydrazones with any carbonyl impurities could introduce a hydrolytically labile C=N bond. The hydrolysis of such species is often acid-catalyzed.[9][10][11][12][13]

-

Thermal Decomposition: Hydrazinium salts can undergo thermal decomposition at elevated temperatures.[14][15][16][17]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Forced Degradation Studies: A Proactive Approach

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

-

Acidic and Basic Hydrolysis:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze for degradation.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature or slightly elevated temperature.

-

Monitor the degradation over time.

-

-

Thermal Degradation:

-

Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Analyze samples at various time intervals.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a controlled light source (e.g., UV-A and visible light) in a photostability chamber.

-

Protect a control sample from light.

-

Analyze both samples at the end of the exposure period.

-

Analytical Method for Stability Studies

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique. Since 3-hydrazinylpropan-1-ol lacks a strong UV chromophore, derivatization is often necessary for sensitive UV detection.[18][19][20]

-

Derivatization:

-

Chromatographic Separation:

-

Utilize a reversed-phase column (e.g., C18).

-

Develop a gradient elution method using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to achieve separation of the derivatized parent compound from all potential degradation products.

-

-

Method Validation:

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by analyzing the stressed samples and demonstrating that the degradation products do not interfere with the quantification of the parent compound.

-

Handling and Storage Recommendations

Given the potential for degradation, proper handling and storage are paramount to maintaining the integrity of 3-hydrazinylpropan-1-ol dihydrochloride.

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[21][22][23][24] Protection from light is also recommended. Storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze decomposition.[21][23][25]

Conclusion

While specific, publicly available data on the solubility and stability of 3-hydrazinylpropan-1-ol dihydrochloride is scarce, a thorough understanding of its chemical nature allows for a systematic and effective approach to determining these critical properties. This guide has provided a framework based on established chemical principles and detailed experimental protocols. By following these methodologies, researchers and drug development professionals can generate the necessary data to confidently handle, formulate, and analyze this compound, ensuring the integrity and reliability of their work.

References

- Raines, R. T., & Krow, G. R. (2008). Hydrolytic Stability of Hydrazones and Oximes.

-

Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

-

ResearchGate. (2020). Proposed mechanism of acid hydrolysis of hydrazones studied. Retrieved from [Link]

-

INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

-

Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

- Google Patents. (n.d.). US3113971A - Method for the hydrolysis of hydrazones.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1977). Oxidation of alkylhydrazines by iodine. Retrieved from [Link]

-

ResearchGate. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

-

PubMed. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Retrieved from [Link]

- George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance.

-

RSC Publishing. (n.d.). Oxidation of alkylhydrazines by iodine. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]

-

Semantic Scholar. (1977). Oxidation of alkylhydrazines by iodine. Retrieved from [Link]

-

DTIC. (n.d.). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. Retrieved from [Link]

-

DTIC. (1974). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. Retrieved from [Link]

-

Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Retrieved from [Link]

-

PubMed. (1972). [H-NMR-spectra of hydrazones]. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 2913 nmr solvent studies: hydrazine as a solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹ H NMR spectra of compound F1 (the top) and its hydrazine adduct (the bottom) in d6-DMSO. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrazine Salts. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Improving the stability of hydrazinium pentazolate through cocrystallization. Retrieved from [Link]

-

PubMed. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Thermal analysis of hydrazinium metal sulphates and their hydrazinates. Retrieved from [Link]

-

Organic halides. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]

-

Organic halides. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. Retrieved from [Link]

-

BYJU'S. (n.d.). Classification of Alkyl Halide. Retrieved from [Link]

Sources

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. echemi.com [echemi.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. byjus.com [byjus.com]

- 5. Oxidation of alkylhydrazines by iodine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Oxidation of alkylhydrazines by iodine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrazone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. raineslab.com [raineslab.com]

- 13. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. ias.ac.in [ias.ac.in]

- 17. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. helixchrom.com [helixchrom.com]

- 20. tandfonline.com [tandfonline.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. Hydrazine (HSG 56, 1991) [inchem.org]

- 23. Hydrazine hydrate(7803-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 24. nexchem.co.uk [nexchem.co.uk]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 3-Hydrazinylpropan-1-ol dihydrochloride

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-Hydrazinylpropan-1-ol dihydrochloride (CAS No. 110932-11-9). The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure the highest level of safety and experimental integrity. The core principle of this guide is not merely to list procedures but to explain the causality behind them, fostering a proactive safety culture in the laboratory.

Section 1: Understanding the Compound: Physicochemical Properties and Reactivity Profile

Before handling any chemical, a thorough understanding of its fundamental properties is paramount. This knowledge informs every aspect of the risk assessment and handling strategy. 3-Hydrazinylpropan-1-ol dihydrochloride is a member of the hydrazine family, a class of compounds known for both their utility in synthesis and their potential physiological effects.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 110932-11-9 | - |

| Molecular Formula | C₃H₁₂Cl₂N₂O | - |

| Molecular Weight | 163.05 g/mol | - |

| Appearance | Solid (form may vary) | Assumed from similar compounds |

| Incompatible Materials | Strong oxidizing agents, bases | [1] |

The dihydrochloride salt form suggests good solubility in aqueous media, a critical factor for preparing solutions. However, the presence of the hydrazinyl group is a structural alert for potential reactivity and toxicity. It is crucial to avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions. Similarly, bases can deprotonate the hydrochloride salt, liberating the free hydrazine, which may have different reactivity and stability profiles.

Section 2: Comprehensive Hazard Identification and Toxicological Profile

3-Hydrazinylpropan-1-ol dihydrochloride and related hydrazine compounds are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion. The hazards are significant and demand stringent control measures.[1]

GHS Hazard Classification:

While a specific, comprehensive GHS classification for this exact compound is not universally available, data from closely related hydrazine derivatives provide a strong basis for hazard assessment. The following classifications are based on analogous compounds and should be considered applicable until substance-specific data proves otherwise.

-

Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled. Hydrazine derivatives can be rapidly absorbed and exert systemic effects.

-

Skin Sensitization: May cause an allergic skin reaction.[1] Repeated or prolonged contact can lead to sensitization, where subsequent low-level exposures can trigger a significant allergic response.

-

Carcinogenicity: May cause cancer. Many hydrazine compounds are classified as suspected or known carcinogens. This is a long-term health hazard that necessitates minimizing exposure to as low as reasonably achievable (ALARA).

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects. This requires strict protocols to prevent release into the environment.

Causality of Hazards: The toxicity of hydrazines is often linked to their ability to act as reducing agents and to form reactive metabolites in the body. These metabolites can interfere with cellular processes, leading to effects on the central nervous system, liver, and kidneys. The carcinogenic potential is a key concern, underscoring the need for impeccable handling practices to prevent chronic exposure.

Section 3: Proactive Safety: Risk Assessment and the Hierarchy of Controls